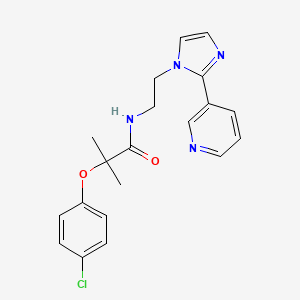
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in pharmacology due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a chlorophenoxy moiety, an imidazole ring, and a pyridine group. The molecular formula is C18H20ClN3O2, with a molecular weight of approximately 345.8 g/mol. Its IUPAC name is 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide |
| InChI Key | YIFBLMQIJLFRQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may bind to receptors or enzymes involved in various physiological processes, leading to modulation of their activity. This interaction can influence pathways related to inflammation, cancer cell proliferation, and possibly neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyridine rings have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent activity against these cells . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups such as chlorine enhances anticancer efficacy.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Research Findings
A variety of studies have explored the biological activities associated with this compound:
- Antitumor Activity: A study published in Molecules highlighted that derivatives with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects: Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may exert its effects by modulating neuroinflammatory pathways .
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair .
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-17-7-5-16(21)6-8-17)19(26)24-11-13-25-12-10-23-18(25)15-4-3-9-22-14-15/h3-10,12,14H,11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZCMHPPYSYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














